![molecular formula C9H6F6O B1347294 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 721-36-8](/img/structure/B1347294.png)

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

説明

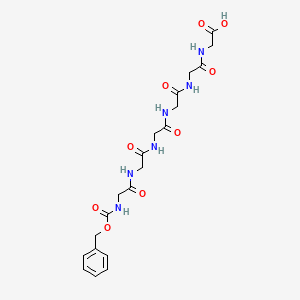

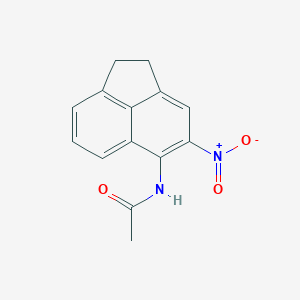

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol, also known as TFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a colorless liquid that is commonly used as a solvent in organic chemistry experiments. TFPE has several unique properties that make it an attractive option for use in scientific research, including its high boiling point, low toxicity, and excellent solubility in a wide range of solvents.

科学的研究の応用

Hydroarylation and Chemical Synthesis

The molecule has been utilized in regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, demonstrating its role in the synthesis of CF3‐Substituted 1,1‐Diarylethenes. This process is highly regioselective, yielding 1,1-diaryl-2-trifluoromethylethenes and, depending on workup conditions, 3,3,3-trifluoro-1,1-diarylpropan-1-ols. The reaction mechanism has been explored through spectroscopic and theoretical methods, revealing the reactive nature of the trifluoromethylated vinyl cations and the stability of 2,2,2-trifluoroethylated carbocation intermediates (H. M. H. Alkhafaji et al., 2013).

Kinetic Resolution and Enantioselective Processes

Research has demonstrated the molecule's application in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, showcasing its potential in producing enantiomerically pure compounds. This resolution process has paved the way for subsequent reactions, highlighting the molecule's utility in stereocontrolled organic synthesis (M. Shimizu et al., 1996).

Electrophilic Trifluoromethylthiolation

Another study introduced the molecule as part of a reagent for electrophilic trifluoromethylthiolation reactions, offering a broad set of organic compounds transformed into trifluoromethylthio (SCF3) compounds. This showcases the molecule's adaptability in facilitating modifications that introduce trifluoromethylthiol groups into various organic substrates, expanding its utility in the synthesis of fluorinated compounds (Zhong Huang et al., 2016).

Material Science and Polymer Chemistry

Furthermore, the molecule has been involved in the synthesis of novel polyimides, derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. This research underscores its significance in developing new materials, where its incorporation into polymers yields products with exceptional thermal stability, mechanical properties, and solubility in various organic solvents (D. Yin et al., 2005).

特性

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNENKVFMPEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288380 | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

CAS RN |

721-36-8 | |

| Record name | 721-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)